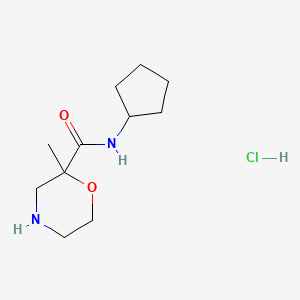N-cyclopentyl-2-methylmorpholine-2-carboxamide hydrochloride
CAS No.: 1361116-76-8
Cat. No.: VC2714327
Molecular Formula: C11H21ClN2O2
Molecular Weight: 248.75 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1361116-76-8 |
|---|---|
| Molecular Formula | C11H21ClN2O2 |
| Molecular Weight | 248.75 g/mol |
| IUPAC Name | N-cyclopentyl-2-methylmorpholine-2-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C11H20N2O2.ClH/c1-11(8-12-6-7-15-11)10(14)13-9-4-2-3-5-9;/h9,12H,2-8H2,1H3,(H,13,14);1H |
| Standard InChI Key | BLGIPUYMPAHTRB-UHFFFAOYSA-N |
| SMILES | CC1(CNCCO1)C(=O)NC2CCCC2.Cl |
| Canonical SMILES | CC1(CNCCO1)C(=O)NC2CCCC2.Cl |
Introduction
Structural Characteristics and Identification
Chemical Identity and Classification
N-cyclopentyl-2-methylmorpholine-2-carboxamide hydrochloride belongs to the morpholine derivative class, which has garnered significant attention in pharmaceutical research. The compound contains a six-membered morpholine ring with oxygen and nitrogen heteroatoms, a characteristic that contributes to its unique chemical behavior and potential biological interactions .
The compound is formally identified by:
-
CAS Registry Number: 1361116-76-8
-
IUPAC Name: N-cyclopentyl-2-methylmorpholine-2-carboxamide hydrochloride
-
Molecular Formula: C₁₁H₂₀N₂O₂·HCl
Structural Features
The structure comprises several key elements that define its chemical and potentially biological properties:
-
A morpholine ring system with oxygen and nitrogen atoms in the 1,4-positions
-
A methyl group at the 2-position of the morpholine ring
-
A carboxamide group (-CONH-) at the 2-position, sharing attachment with the methyl group
-
A cyclopentyl substituent attached to the nitrogen of the carboxamide
-
A hydrochloride salt formed at the basic nitrogen of the morpholine ring
These structural components contribute to the compound's physicochemical profile and potential receptor interactions, making it relevant for specialized chemical applications.
Physical and Chemical Properties
Physicochemical Parameters
The compound demonstrates a range of physicochemical properties that influence its behavior in various environments, as summarized in Table 1 .
Table 1: Physicochemical Properties of N-cyclopentyl-2-methylmorpholine-2-carboxamide hydrochloride
| Property | Value |
|---|---|
| Molecular Weight | 248.75 g/mol |
| Physical State | Solid |
| Topological Polar Surface Area (TPSA) | 50.36 Ų |
| LogP | 0.8455 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 2 |
| Rotatable Bonds | 2 |
Synthesis and Preparation Methods
Related Synthetic Methodologies
Insights can be drawn from related morpholine synthesis methods. For instance, the preparation of N-methylmorpholine, a structurally simpler morpholine derivative, involves:
-
Reaction of morpholine with methylcarbonate under specific conditions
-
Process conditions: temperatures of 100-200°C, pressures of 1.0×10⁵-50×10⁵ Pa, and reaction times of 1-10 hours
This approach demonstrates the feasibility of N-substituted morpholine synthesis under controlled conditions, which could inform preparative methods for more complex derivatives.
For the carboxamide formation, standard amide coupling reactions could be employed similar to those used in the synthesis of other carboxamide derivatives described in the literature. For example, the synthesis of benzofuran-2-carboxamide derivatives involves the activation of carboxylic acids and subsequent reaction with amines .
Comparative Analysis with Related Compounds
Structural Analogs and Derivatives
The structural features of N-cyclopentyl-2-methylmorpholine-2-carboxamide hydrochloride share similarities with several compounds that have been investigated for various applications:
-
N-cyclopentyl-N-methylpyrrolidine-2-carboxamide (CID: 42940144) - Contains a pyrrolidine ring instead of morpholine but maintains the cyclopentyl and carboxamide moieties. This compound has a molecular weight of 196.29 g/mol and similar functional group arrangement .
-
N-Cyclopentyl-2-(methylamino)acetamide (CID: 24692872) - Features a simpler structure with a methylamino acetamide linked to a cyclopentyl group, having a molecular weight of 156.23 g/mol .
-
2-Methylcyclopentane-1-carboxamide (CID: 13088966) - Incorporates both methyl and carboxamide groups on a cyclopentane ring, with a molecular weight of 127.18 g/mol .
These structural relationships provide context for understanding potential applications and properties of the target compound.
Structure-Property Relationships
The comparison with related compounds suggests several structure-property relationships:
-
The morpholine ring confers greater polarity compared to purely carbocyclic analogs, potentially enhancing water solubility and influencing receptor binding.
-
The presence of the cyclopentyl group adds lipophilic character, which may enhance membrane permeability in biological systems.
-
The carboxamide functionality serves as both hydrogen bond donor and acceptor, critical for potential interactions with biological targets.
-
The 2-methyl substitution on the morpholine ring could influence the conformation and reactivity of the entire system.
Analytical Characterization
Identification Techniques
Standard analytical methods for characterization of N-cyclopentyl-2-methylmorpholine-2-carboxamide hydrochloride would likely include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
-
Mass Spectrometry for molecular weight verification and fragmentation pattern analysis
-
Infrared Spectroscopy to confirm functional group presence
-
Elemental Analysis to verify atomic composition
-
X-ray Crystallography for definitive structural determination if crystalline material is available
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume